2,3,4,5,6-pentafluoro-N-(2-methoxyethyl)benzamide
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Overview
Description
2,3,4,5,6-Pentafluoro-N-(2-methoxyethyl)benzamide is a fluorinated benzamide derivative. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-(2-methoxyethyl)benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-methoxyethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluoro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxyethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Derivatives with different substituents on the benzene ring.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
2,3,4,5,6-Pentafluoro-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-methoxyethyl)benzamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluoro-N-(2-methylcyclohexyl)benzamide
- 2,3,4,5,6-Pentafluoro-N,N-diisopropylbenzamide
- 2,3,4,5,6-Pentafluorobenzamide
Uniqueness
2,3,4,5,6-Pentafluoro-N-(2-methoxyethyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C10H8F5NO2 |
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Molecular Weight |
269.17 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C10H8F5NO2/c1-18-3-2-16-10(17)4-5(11)7(13)9(15)8(14)6(4)12/h2-3H2,1H3,(H,16,17) |
InChI Key |
FTAIWWGUAVLCCB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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